Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate reagents to form the desired ester and amide functionalities. One common method involves the use of methyl chloroformate and a suitable amine under basic conditions to achieve the esterification and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the amide and ester functionalities can form hydrogen bonds with target proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chlorothiophene-2-carboxamido)-2-methylpropanoate
- Methyl 2-(5-fluorothiophene-2-carboxamido)-2-methylpropanoate
- Methyl 2-(5-iodothiophene-2-carboxamido)-2-methylpropanoate
Uniqueness
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C10H12BrNO3S |
---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO3S/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13) |
InChI Key |
JBMJZMRZYWGNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.